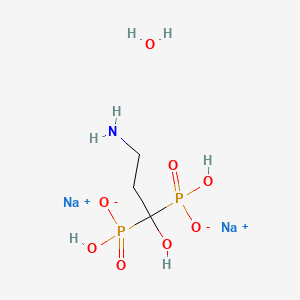

Disodium pamidronate hydrate

Übersicht

Beschreibung

Disodium pamidronate hydrate is a bisphosphonate compound used primarily in the treatment of bone diseases. It is known for its ability to inhibit bone resorption, making it effective in conditions such as osteoporosis, hypercalcemia of malignancy, and Paget’s disease of bone . The compound is a second-generation bisphosphonate, characterized by the presence of nitrogen in its structure, which enhances its potency compared to first-generation bisphosphonates .

Vorbereitungsmethoden

Disodium pamidronate hydrate can be synthesized through various methods. One common synthetic route involves the reaction of β-alanine with phosphorus trichloride and phosphorous acid. The reaction is typically carried out in solvents such as chlorobenzene or acetonitrile at elevated temperatures (70-132°C) followed by hydrolysis and pH adjustment to obtain the desired product . Industrial production methods often involve the use of sulfolane or methane-sulfonic acid as solvents, optimizing the reaction conditions to achieve higher yields .

Analyse Chemischer Reaktionen

Disodium pamidronate hydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although this is not a common reaction for bisphosphonates.

Substitution: Substitution reactions can occur, particularly involving the amino group in the compound’s structure.

Common reagents used in these reactions include phosphorus trichloride, phosphorous acid, and various solvents like chlorobenzene, acetonitrile, and sulfolane . The major products formed from these reactions are pamidronic acid and its disodium salt hydrate .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Disodium pamidronate hydrate is indicated for several conditions:

- Hypercalcemia of Malignancy : It is used to treat moderate to severe hypercalcemia associated with malignancies. Clinical trials have demonstrated its efficacy in normalizing serum calcium levels in patients with this condition .

- Paget’s Disease of Bone : The compound is effective in treating Paget's disease, particularly in patients with elevated serum alkaline phosphatase levels. Studies show significant reductions in these levels following treatment .

- Osteolytic Bone Metastases : It is indicated for the treatment of osteolytic lesions associated with breast cancer and multiple myeloma, often used in conjunction with standard antineoplastic therapies .

Hypercalcemia of Malignancy

A notable clinical trial involved administering disodium pamidronate at varying doses (30 mg, 60 mg, and 90 mg) to patients with hypercalcemia of malignancy. Results indicated that:

- 78% of patients receiving the 60 mg dose via a 4-hour infusion achieved normal serum calcium levels by day 7.

- The median duration of complete response was approximately 4 days for the same group .

Paget’s Disease

In another study involving patients with Paget's disease:

- Patients received 5 mg, 15 mg, or 30 mg doses over three consecutive days.

- Significant reductions in serum alkaline phosphatase were observed, with over 50% of patients achieving a decrease of ≥50% from baseline levels .

| Condition | Treatment Regimen | Response Rate (%) |

|---|---|---|

| Hypercalcemia | 60 mg infusion (4 hours) | 78% (normalization) |

| Paget’s Disease | 15 mg, 45 mg, or 90 mg over three days | ≥50% decrease in SAP in >50% of patients |

Pharmacokinetics and Administration

Disodium pamidronate is typically administered via intravenous infusion. The pharmacokinetics indicate that it has a half-life allowing for effective dosing schedules every few weeks depending on the condition being treated. Adequate hydration is essential during treatment to mitigate potential renal toxicity .

Safety Profile

While disodium pamidronate is generally well-tolerated, it can cause side effects such as renal impairment and acute phase reactions (fever, flu-like symptoms) following administration. Monitoring renal function during treatment is recommended .

Wirkmechanismus

Disodium pamidronate hydrate works by binding to hydroxyapatite in bone, inhibiting the activity of osteoclasts, which are responsible for bone resorption . When osteoclasts attempt to resorb bone containing pamidronate, the compound is released and taken up by the osteoclasts, leading to their inactivation and apoptosis . This process helps to maintain bone density and reduce the risk of fractures in patients with bone diseases .

Vergleich Mit ähnlichen Verbindungen

Disodium pamidronate hydrate is part of the bisphosphonate class of drugs, which includes other compounds such as alendronate, ibandronate, risedronate, and zoledronate . Compared to these compounds, pamidronate has a moderate potency and is often used in conditions where a less potent bisphosphonate is sufficient . Its unique structure, which includes an amino group, distinguishes it from other bisphosphonates and contributes to its specific binding properties and mechanism of action .

Similar compounds include:

Alendronate: A more potent bisphosphonate used for similar indications.

Ibandronate: Known for its high potency and used in the treatment of osteoporosis.

Risedronate: Another potent bisphosphonate with a similar mechanism of action.

Zoledronate: The most potent bisphosphonate, used in severe cases of bone resorption.

This compound remains a valuable compound in both clinical and research settings due to its efficacy and well-understood mechanism of action.

Eigenschaften

Molekularformel |

C3H11NNa2O8P2 |

|---|---|

Molekulargewicht |

297.05 g/mol |

IUPAC-Name |

disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;hydrate |

InChI |

InChI=1S/C3H11NO7P2.2Na.H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;1H2/q;2*+1;/p-2 |

InChI-Schlüssel |

TVQNUQCYOOJTMK-UHFFFAOYSA-L |

Kanonische SMILES |

C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.[Na+].[Na+] |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.